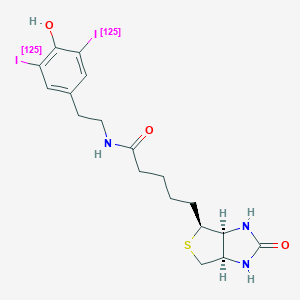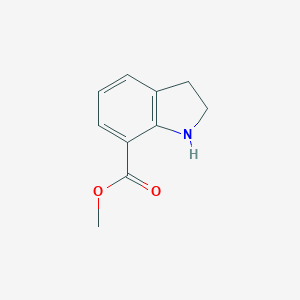
cis-4,7,10,13,16,19-Docosahexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docosahexaenoic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the elongation and desaturation of shorter-chain polyunsaturated fatty acids. The process typically starts with eicosapentaenoic acid, which undergoes a series of elongation and desaturation reactions to form docosahexaenoic acid .
Industrial Production Methods: Industrial production of docosahexaenoic acid often involves the use of microalgae, which are rich sources of this fatty acid. The microalgae are cultivated in controlled environments, and the docosahexaenoic acid is extracted using solvents or supercritical fluid extraction methods .
Análisis De Reacciones Químicas
Types of Reactions: Docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Oxidation reactions can lead to the formation of hydroperoxides and other oxidative products. Reduction reactions can convert docosahexaenoic acid into saturated fatty acids .
Common Reagents and Conditions: Common reagents used in the reactions of docosahexaenoic acid include hydrogen peroxide for oxidation and sodium borohydride for reduction. Esterification reactions often involve alcohols and acid catalysts .
Major Products Formed: The major products formed from the reactions of docosahexaenoic acid include hydroperoxides, saturated fatty acids, and esters. These products have various applications in the food, pharmaceutical, and cosmetic industries .
Aplicaciones Científicas De Investigación
Docosahexaenoic acid has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its role in cell membrane structure and function. In medicine, docosahexaenoic acid is investigated for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions. In the industry, it is used in the production of dietary supplements, functional foods, and cosmetics .
Mecanismo De Acción
Docosahexaenoic acid exerts its effects through various molecular targets and pathways. It is incorporated into cell membranes, where it influences membrane fluidity and receptor function. Docosahexaenoic acid also modulates the activity of enzymes involved in signal transduction pathways, such as protein kinases and phospholipases. Additionally, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and eicosanoids .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to docosahexaenoic acid include eicosapentaenoic acid, arachidonic acid, and alpha-linolenic acid. These compounds are also polyunsaturated fatty acids with varying chain lengths and degrees of unsaturation .
Uniqueness: Docosahexaenoic acid is unique due to its high degree of unsaturation and its critical role in brain and retinal function. Unlike other polyunsaturated fatty acids, docosahexaenoic acid is highly concentrated in the brain and retina, making it essential for cognitive and visual health .
Propiedades
Número CAS |
124020-09-3 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24) |
Clave InChI |
MBMBGCFOFBJSGT-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B40796.png)











